molecular formula C8H9NO B3045061 2,3-Dihydroindolizin-5(1H)-one CAS No. 101773-62-0

2,3-Dihydroindolizin-5(1H)-one

Cat. No.: B3045061
CAS No.: 101773-62-0
M. Wt: 135.16 g/mol
InChI Key: BTHUPYAKEGMDNR-UHFFFAOYSA-N
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Description

2,3-Dihydroindolizin-5(1H)-one is a useful research compound. Its molecular formula is C8H9NO and its molecular weight is 135.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Derivatives

  • 1,2,3-Triazole-substituted Derivatives : 2,3-Dihydroindolizin-5(1H)-one derivatives have been synthesized with 1,2,3-triazole and 1H-1,2,3-benzotriazole, indicating applications in chemical synthesis and pharmaceuticals (Huang et al., 2019).
  • Spiro[cyclopropane-indolizine] Derivatives : The compound has been used in creating novel spiro[cyclopropane-indolizine] derivatives via a magnesium-mediated reaction, showcasing its versatility in synthesizing unique chemical structures (Liu et al., 2013).

Supramolecular Interactions

  • Supramolecular Chemistry : Research highlights its use in studying supramolecular interactions, particularly in coordination chemistry. The triazole derivatives of this compound are pivotal in understanding complex chemical interactions (Schulze & Schubert, 2014).

Catalytic Applications

  • Silver-Catalyzed Annulation : It plays a role in silver-catalyzed annulation methods for synthesizing N-heterocyclic scaffolds, demonstrating its significance in organic synthesis and potential pharmaceutical applications (Li et al., 2019).

Energetic Materials

  • Synthesis of Energetic Compounds : The compound has been employed in developing novel energetic materials, illustrating its importance in materials science and engineering (Zhang et al., 2019).

Bioorganic Applications

  • Cytotoxicity in Cancer Research : Derivatives of this compound have shown potent cytotoxicity against colon cancer cells, indicating its potential in cancer research and therapy (Kimball et al., 2007).
  • Fluorescent Sensor for Hg2+ Ion : A study demonstrated its use as a fluorescent sensor for mercury ions, contributing to environmental monitoring and safety (Ziarani et al., 2022).

Properties

IUPAC Name

2,3-dihydro-1H-indolizin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c10-8-5-1-3-7-4-2-6-9(7)8/h1,3,5H,2,4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTHUPYAKEGMDNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC(=O)N2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10545119
Record name 2,3-Dihydroindolizin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10545119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101773-62-0
Record name 2,3-Dihydroindolizin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10545119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydroindolizin-5(1H)-one
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Reactant of Route 5
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Reactant of Route 6
2,3-Dihydroindolizin-5(1H)-one

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